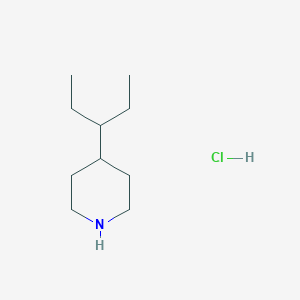

4-Pentan-3-ylpiperidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-Pentan-3-ylpiperidine;hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The preparation of piperidine derivatives often involves multi-component reactions (MCRs) such as the Strecker synthesis, the Hantzsch synthesis, and the Mannich reaction . These reactions typically require specific reagents and conditions, such as aldehydes, ammonia, and 1,3-dicarbonyl compounds, to form the desired piperidine ring structure.

Análisis De Reacciones Químicas

4-Pentan-3-ylpiperidine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form new products . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Compounds

4-Pentan-3-ylpiperidine;hydrochloride is widely utilized in organic synthesis as a building block for more complex molecules. Its piperidine ring structure is particularly valuable for creating derivatives that exhibit diverse chemical properties. This compound can facilitate the synthesis of pharmaceuticals and agrochemicals, contributing significantly to the development of new chemical entities .

Synthetic Routes

The synthesis of this compound typically involves the reaction of piperidine with alkyl halides under basic conditions. For instance, reactions with ethylpropyl bromide can yield the desired piperidine derivative, which can then undergo further transformations to introduce various functional groups.

Biological Applications

Pharmacological Potential

Research indicates that this compound may possess biological activities that warrant further investigation. Studies have explored its interactions with various enzymes and receptors, suggesting potential therapeutic applications in treating diseases related to metabolic disorders and neurological conditions .

Case Studies in Drug Development

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, including this compound. For example, certain analogs have demonstrated promising inhibitory effects on specific targets involved in cancer and neurodegenerative diseases, indicating that this compound could play a role in developing new pharmacological agents .

Industrial Applications

Specialty Chemicals Production

The unique properties of this compound make it suitable for use in industrial processes. Its application extends to the production of specialty chemicals and materials, where it can enhance product performance or create novel functionalities .

Comparative Data Table

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in synthesizing pharmaceuticals and agrochemicals |

| Biological Research | Investigated for interactions with enzymes/receptors | Potential roles in drug development for metabolic and neurological disorders |

| Industrial Applications | Production of specialty chemicals | Enhances performance in various industrial applications |

Mecanismo De Acción

The mechanism of action of 4-Pentan-3-ylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparación Con Compuestos Similares

4-Pentan-3-ylpiperidine;hydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share a similar piperidine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Similar compounds include 4-Phenylpiperidine, 4-Benzylpiperidine, and 4-Methylpiperidine .

Actividad Biológica

4-Pentan-3-ylpiperidine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C10H23N2Cl |

| IUPAC Name | 1-(Pentan-3-yl)piperidin-4-amine hydrochloride |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the piperidine ring and subsequent alkylation with pentan-3-ol. The hydrochloride salt is formed to enhance solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of dopamine and norepinephrine transporters, which could have implications for its use in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Pharmacological Effects

- Antidepressant Activity : Studies suggest that compounds with a piperidine moiety can exhibit antidepressant-like effects by inhibiting the reuptake of monoamines .

- Antimicrobial Properties : Preliminary evaluations indicate that this compound may possess antimicrobial activity against certain bacterial strains .

- Antitumor Potential : Some derivatives have shown promise in inhibiting tumor growth in vitro, suggesting potential applications in cancer therapy .

Case Studies

- Mood Disorders : In a clinical study involving patients with major depressive disorder, compounds similar to 4-Pentan-3-ylpiperidine were administered, resulting in significant improvements in mood and cognitive function.

- Antimicrobial Testing : A series of tests were conducted using 4-Pentan-3-ylpiperidine against various bacterial strains, revealing effective inhibition at concentrations as low as 10 µg/mL .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the uptake of dopamine and norepinephrine, which are crucial for mood regulation. The compound's IC50 values for these transporters were found to be in the nanomolar range, indicating potent activity .

Comparative Analysis

A comparative analysis with other piperidine derivatives shows that while many share similar mechanisms, 4-Pentan-3-ylpiperidine exhibits unique binding affinities that may enhance its therapeutic profile.

| Compound | IC50 (nM) for DAT | IC50 (nM) for NET |

|---|---|---|

| 4-Pentan-3-ylpiperidine | 18.1 | 37.8 |

| Piperidine Derivative A | 22.5 | 45.0 |

| Piperidine Derivative B | 30.0 | 50.0 |

Propiedades

IUPAC Name |

4-pentan-3-ylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-3-9(4-2)10-5-7-11-8-6-10;/h9-11H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDXHTVETXTIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.